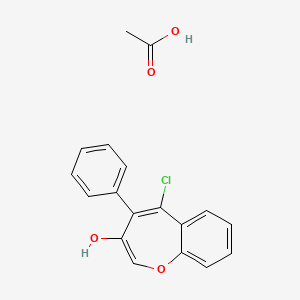
Acetic acid;5-chloro-4-phenyl-1-benzoxepin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid; 5-chloro-4-phenyl-1-benzoxepin-3-ol is an organic compound that belongs to the class of benzoxepins. This compound is characterized by the presence of a benzoxepin ring, which is a seven-membered ring containing one oxygen atom. The compound also features a phenyl group and a chlorine atom attached to the benzoxepin ring, along with an acetic acid moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid; 5-chloro-4-phenyl-1-benzoxepin-3-ol typically involves the following steps:
Formation of the Benzoxepin Ring: The benzoxepin ring can be synthesized through a cyclization reaction involving appropriate precursors such as phenols and halogenated aromatic compounds.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride.
Incorporation of the Acetic Acid Moiety: The acetic acid group can be added through esterification or acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding alcohol or hydrocarbon derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Major Products Formed:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Alcohols or hydrocarbons.
Substitution Products: Compounds with different functional groups replacing the chlorine atom.
科学研究应用
Acetic acid; 5-chloro-4-phenyl-1-benzoxepin-3-ol has various applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid; 5-chloro-4-phenyl-1-benzoxepin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Interacting with Cellular Components: Affecting cell signaling, gene expression, or metabolic processes.
相似化合物的比较
4-Chlorophenyl Acetate: Shares the chlorophenyl and acetic acid moieties but lacks the benzoxepin ring.
Phenylacetic Acid: Contains the phenyl and acetic acid groups but differs in the overall structure.
Uniqueness: Acetic acid; 5-chloro-4-phenyl-1-benzoxepin-3-ol is unique due to its benzoxepin ring structure, which imparts distinct chemical properties and potential biological activities compared to other similar compounds.
属性
CAS 编号 |
54562-94-6 |
|---|---|
分子式 |
C18H15ClO4 |
分子量 |
330.8 g/mol |
IUPAC 名称 |
acetic acid;5-chloro-4-phenyl-1-benzoxepin-3-ol |
InChI |
InChI=1S/C16H11ClO2.C2H4O2/c17-16-12-8-4-5-9-14(12)19-10-13(18)15(16)11-6-2-1-3-7-11;1-2(3)4/h1-10,18H;1H3,(H,3,4) |
InChI 键 |
OMWJPEDYSJWRLP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC=C2O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
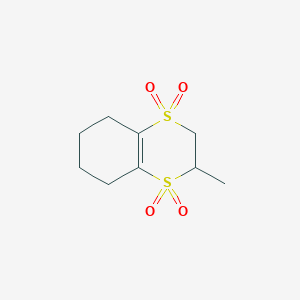
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)
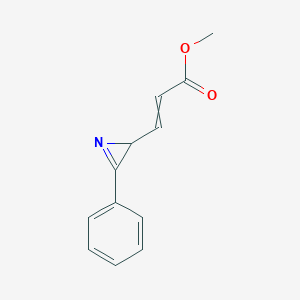

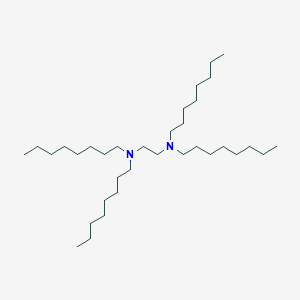
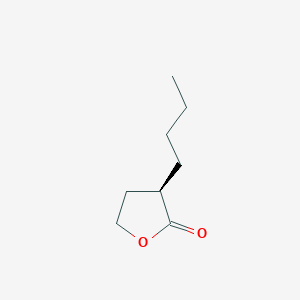
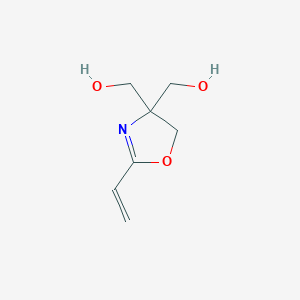
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-propylurea](/img/structure/B14638843.png)
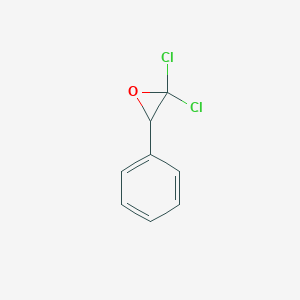
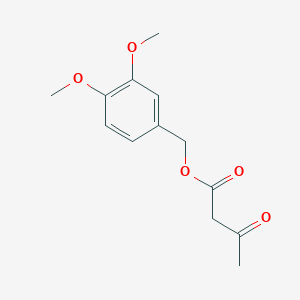
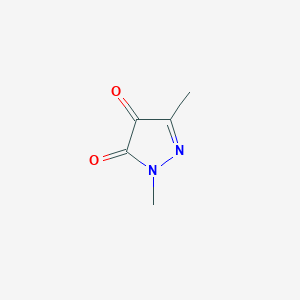
![6-Chloro-5H-benzo[7]annulene](/img/structure/B14638873.png)
